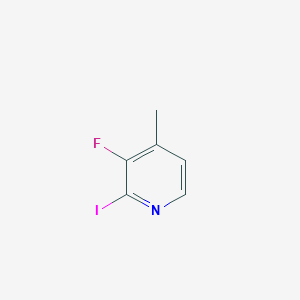

3-Fluoro-2-iodo-4-methylpyridine

Descripción general

Descripción

3-Fluoro-2-iodo-4-methylpyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .

Synthesis Analysis

The synthesis of 3-Fluoro-2-iodo-4-methylpyridine involves complex reactions. The trifluoromethylpyridines (TFMP) derivatives are synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of fluorinated pyridines involves methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis

The molecular formula of 3-Fluoro-2-iodo-4-methylpyridine is C6H5FIN .Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-2-iodo-4-methylpyridine are complex. The synthesis of fluoropyridines involves various reactions including Umemoto reaction, Balts-Schiemann reaction, and substitution reaction . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-2-iodo-4-methylpyridine include a molecular weight of 237.01, a boiling point of 255.2±35.0 °C (Predicted), a density of 1.892±0.06 g/cm3 (Predicted), and a pKa of -1.80±0.18 (Predicted) .Aplicaciones Científicas De Investigación

- Radioimaging Agents : Incorporating fluorine-18 (^18F) into pyridine structures allows for the synthesis of radiotracers used in positron emission tomography (PET) scans. These agents help visualize specific biological processes, such as tumor metabolism or brain function .

- Antiviral and Anticancer Agents : Fluorinated pyridines often exhibit enhanced bioavailability and metabolic stability. Researchers explore derivatives of 3-fluoro-2-iodo-4-methylpyridine as potential antiviral or anticancer drugs .

- Semiconductors : Fluorinated pyridines can serve as building blocks for organic semiconductors. Their electron-withdrawing nature improves charge transport properties, making them valuable for organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .

- Pesticides and Herbicides : Fluorine substitution in agrochemicals enhances their stability, bioactivity, and environmental safety. Researchers investigate fluorinated pyridines for novel insecticides, fungicides, and herbicides .

- Electrolyte Additives : Fluorinated pyridines can be used as electrolyte additives in lithium-ion batteries. They improve battery performance by stabilizing the solid-electrolyte interface (SEI) and reducing side reactions .

- Transition Metal Complexes : Fluoropyridines can coordinate with transition metals to form stable complexes. These complexes find applications in catalysis, such as cross-coupling reactions or C–H activation .

- Synthetic Intermediates : Researchers use fluorinated pyridines as versatile intermediates for further functionalization. They can introduce other substituents (e.g., alkyl, aryl) to create diverse compounds .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemicals and Crop Protection

Materials for Lithium-Ion Batteries

Coordination Chemistry and Catalysis

Fluorine-Containing Building Blocks

Direcciones Futuras

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 3-fluoro-2-iodo-4-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 3-Fluoro-2-iodo-4-methylpyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that they may have significant molecular and cellular effects.

Propiedades

IUPAC Name |

3-fluoro-2-iodo-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFHZEAEWJKQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-iodo-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

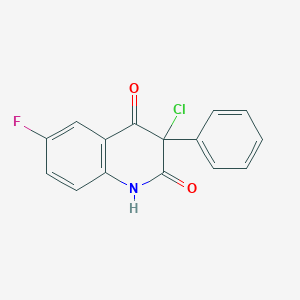

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B3040004.png)

![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)